ethyl 2-(4-hydroxy-3-methylphenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-hydroxy-3-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-11(13)7-9-4-5-10(12)8(2)6-9/h4-6,12H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSINBRPRMNWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 2 4 Hydroxy 3 Methylphenyl Acetate and Its Analogs
Retrosynthetic Analysis and Strategic Disconnections for Ethyl 2-(4-hydroxy-3-methylphenyl)acetate
Retrosynthetic analysis provides a logical framework for designing a synthetic route by deconstructing the target molecule into simpler, readily available precursors. For this compound, several strategic disconnections can be envisioned.
The most apparent disconnection is the ester linkage (C-O bond) . This leads back to the corresponding carboxylic acid, 2-(4-hydroxy-3-methylphenyl)acetic acid, and ethanol (B145695). This is a standard and highly feasible transformation, typically achieved through Fischer esterification or related methods.
A second key disconnection targets the carbon-carbon bond between the aromatic ring and the acetic acid side chain. This suggests a precursor like 3-methyl-4-hydroxytoluene (p-cresol) and a two-carbon synthon that can be attached to the ring, for instance, through electrophilic substitution reactions like Friedel-Crafts acylation followed by subsequent transformations.
Further disconnections focus on the functional groups on the aromatic ring. One could start from a simpler phenylacetic acid derivative and introduce the hydroxyl and methyl groups. For instance:
Route A: Begins with 4-hydroxyphenylacetic acid. The challenge lies in the regioselective introduction of a methyl group at the C-3 position, ortho to the activating hydroxyl group.
Route B: Starts from p-cresol (B1678582). This approach requires the introduction of the acetate (B1210297) side chain at the C-1 position. This is a common strategy, as p-cresol is an inexpensive starting material.
Route C: A convergent approach could involve synthesizing the substituted aromatic ring first and then attaching the ethyl acetate moiety.
These disconnections form the basis for the various synthetic strategies discussed in the subsequent sections.
Optimized Laboratory-Scale Synthesis Protocols
Translating retrosynthetic plans into practice involves selecting and optimizing specific reactions and conditions for laboratory-scale preparation.
The final step in many synthetic routes to this compound is the esterification of its corresponding carboxylic acid.
Fischer Esterification: The most direct method is the acid-catalyzed reaction of 2-(4-hydroxy-3-methylphenyl)acetic acid with an excess of ethanol. Protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are commonly used as catalysts. The reaction is driven to completion by removing the water formed, often using a Dean-Stark apparatus.
Alkylation of the Carboxylate: An alternative route involves the deprotonation of the carboxylic acid with a base (e.g., potassium carbonate, K₂CO₃) to form the carboxylate salt, followed by reaction with an ethylating agent like ethyl bromide or ethyl iodide. This method is often performed in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov
The choice of catalyst is crucial for optimizing yield, reaction time, and environmental impact. While traditional mineral acids are effective, they can lead to purification challenges and waste generation.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Mineral Acids | H₂SO₄, HCl | Low cost, high activity | Corrosive, difficult to remove, waste generation |
| Organic Acids | p-TSA | Solid, easier to handle | Can be expensive, may require higher temperatures |
| Solid Acid Catalysts | Zeolites, Montmorillonite (B579905) clays | Reusable, easy to separate, eco-friendly | May have lower activity, potential for leaching |
| Lewis Acids | Sc(OTf)₃, Bi(OTf)₃ | High activity, mild conditions | High cost, moisture sensitive |
This table provides a comparative overview of different catalyst types for esterification reactions.
The synthesis of the substituted phenylacetic acid core can be approached in several ways. A key strategy involves starting with 4-hydroxyphenylacetic acid and introducing the methyl group. The hydroxyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. To achieve selective methylation at the C-3 position, a formylation reaction (e.g., Duff reaction or Reimer-Tiemann reaction) can be used to introduce an aldehyde group ortho to the hydroxyl group. This aldehyde can then be reduced to a methyl group via methods like the Wolff-Kishner or Clemmensen reduction.
Alternatively, starting from p-cresol, the acetic acid side chain can be introduced. This might involve a Friedel-Crafts acylation with a reagent like chloroacetyl chloride, followed by reduction of the resulting ketone and hydrolysis of the chloride.
Modern synthetic chemistry emphasizes sustainability. Green chemistry principles can be applied to the synthesis of this compound in several ways:
Catalysis: The use of reusable solid acid catalysts, such as metal-exchanged montmorillonite clays, for the esterification step eliminates the need for corrosive mineral acids and simplifies product purification.
Alternative Solvents: Replacing hazardous solvents like DMF with greener alternatives such as ionic liquids or supercritical fluids can significantly reduce the environmental impact. semanticscholar.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle. Palladium-catalyzed carbonylation reactions, for example, offer a halogen-free and atom-economical way to synthesize arylacetates from benzyl (B1604629) acetates. rsc.org
Biocatalysis: As detailed in section 2.4, using enzymes or whole-cell systems can provide highly selective transformations under mild, aqueous conditions, representing a premier green chemistry approach.
Development of Scalable Synthetic Routes for Industrial and Pre-clinical Production
Scaling up a synthesis from the laboratory bench to industrial or pre-clinical production levels introduces new challenges. The primary considerations are cost, safety, efficiency, and robustness.
A scalable route for this compound would likely favor a convergent synthesis starting from inexpensive, commercially available bulk chemicals like p-cresol. Reactions that require cryogenic temperatures, expensive or hazardous reagents, or laborious purification methods like column chromatography are generally avoided.
Process optimization is key. This involves a detailed study of reaction parameters (temperature, pressure, concentration, catalyst loading) to maximize yield and throughput while minimizing reaction time and energy consumption. For purification, crystallization is highly preferred over chromatography on a large scale due to its lower cost and solvent consumption. Continuous flow chemistry is an emerging technology that offers significant advantages for scaling up, including improved heat transfer, safety, and process control compared to traditional batch processing.
Chemoenzymatic and Biocatalytic Approaches in Synthesis
Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods, often providing unparalleled selectivity under mild conditions. nih.gov
One of the most challenging steps in the synthesis of the target molecule is the regioselective functionalization of the aromatic ring. Chemoenzymatic routes can address this challenge effectively. A notable approach involves the use of hydroxylase enzymes. For instance, 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (4HPA3H) is a class of enzyme that can specifically introduce a hydroxyl group at the ortho-position of 4-hydroxyphenylacetate derivatives.
A potential biocatalytic route could involve:
Enzymatic hydroxylation of a suitable 4-substituted phenylacetic acid precursor.
Subsequent chemical steps, such as methylation and esterification, to complete the synthesis.
Whole-cell biocatalysis, where entire microorganisms are used as catalysts, is another promising strategy. Genetically engineered strains of bacteria, such as E. coli or Pseudomonas putida, can be designed to express the necessary enzymatic machinery to perform specific transformations. nih.gov For example, a microorganism could be engineered to convert a simple precursor like 4-hydroxyphenylacetic acid directly into 2-(4-hydroxy-3-methylphenyl)acetic acid, which can then be esterified chemically. These biocatalytic methods are highly attractive for industrial applications due to their high selectivity, reduced environmental impact, and operation under ambient temperature and pressure.
| Approach | Biocatalyst Example | Transformation | Advantages |
| Isolated Enzyme | 4-Hydroxyphenylacetate 3-hydroxylase (4HPA3H) | Ortho-hydroxylation of a 4-hydroxyphenylacetate precursor | High specificity, clean reaction |
| Whole-Cell Biocatalysis | Recombinant E. coli or P. putida | Multi-step conversion of a simple aromatic precursor | No need for enzyme purification, potential for cofactor regeneration |
| Enzymatic Resolution | Lipases | Kinetic resolution of a racemic intermediate | Access to enantiomerically pure compounds |
This table summarizes key biocatalytic and chemoenzymatic strategies applicable to the synthesis of the target compound and its analogs.
Elucidation of Stereochemistry and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
The structural assignment and detailed characterization of ethyl 2-(4-hydroxy-3-methylphenyl)acetate would be achieved through the combined application of several high-resolution spectroscopic methods.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for the definitive structural assignment of organic molecules. For this compound, these techniques would provide detailed information about the chemical environment of each proton and carbon atom.
Expected ¹H NMR Spectral Data:
The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic and aliphatic protons. The ethyl group would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), arising from spin-spin coupling. The benzylic methylene protons (-CH₂-Ar) would likely appear as a singlet. The aromatic region would display a more complex pattern due to the substitution on the phenyl ring. The protons on the phenyl ring are expected to show signals with splitting patterns indicative of their ortho, meta, and para relationships. The phenolic hydroxyl proton (-OH) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent. The methyl group attached to the phenyl ring would present as a sharp singlet.
Expected ¹³C NMR Spectral Data:
The carbon-13 NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon environments. Separate signals would be expected for the carbonyl carbon of the ester, the carbons of the ethyl group, the benzylic methylene carbon, the aromatic carbons, and the methyl carbon on the phenyl ring. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the hydroxyl and methyl groups and the electron-withdrawing effect of the acetate (B1210297) substituent.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Ethyl -CH₃ | ~1.2 | Triplet | ~14 |
| Ethyl -CH₂- | ~4.1 | Quartet | ~60 |
| Benzylic -CH₂- | ~3.5 | Singlet | ~40 |
| Aromatic -CH₃ | ~2.2 | Singlet | ~16 |
| Aromatic C-H | 6.7 - 7.1 | Multiplet | 115 - 130 |
| Aromatic C-OH | - | - | ~155 |
| Aromatic C-CH₃ | - | - | ~125 |
| Aromatic C-CH₂ | - | - | ~128 |
| C=O | - | - | ~172 |
| -OH | Variable | Singlet (broad) | - |
Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the ethyl group and potentially showing long-range couplings between the benzylic protons and the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This could be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between the aromatic methyl protons and adjacent aromatic protons.
Fourier-Transform Infrared (FTIR) Spectroscopic Analysis for Functional Group Identification
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands. A strong, broad band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aliphatic and aromatic groups would appear in the 3100-2850 cm⁻¹ region. A very strong and sharp absorption band around 1735 cm⁻¹ would be characteristic of the C=O stretching of the ester functional group. The spectrum would also show C-O stretching bands for the ester and the phenol (B47542), as well as C=C stretching bands for the aromatic ring in the 1600-1450 cm⁻¹ region.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Phenolic O-H | 3500 - 3200 (broad) | Stretching |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aliphatic C-H | 3000 - 2850 | Stretching |
| Ester C=O | ~1735 (strong, sharp) | Stretching |
| Aromatic C=C | 1600 - 1450 | Stretching |
| Ester C-O | 1300 - 1000 | Stretching |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways
High-resolution mass spectrometry would be used to determine the exact mass of the molecule, which in turn allows for the calculation of its elemental composition. For this compound (C₁₁H₁₄O₃), the expected exact mass would be approximately 194.0943 g/mol . The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the benzylic C-C bond, and potentially rearrangements involving the phenolic hydroxyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the ultraviolet region, characteristic of the substituted benzene (B151609) ring. The presence of the hydroxyl and alkyl substituents on the phenyl ring would influence the position and intensity of these absorption maxima.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization
Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules and determine their enantiomeric purity and absolute configuration. However, the molecular structure of this compound is achiral; it does not possess a stereocenter and is superimposable on its mirror image. Consequently, it does not have enantiomers and will not exhibit a circular dichroism spectrum. Therefore, chiroptical spectroscopy is not an applicable technique for the stereochemical elucidation of this particular compound.
X-ray Crystallography for Solid-State Structure Determination of Crystalline Forms
While crystallographic data for structurally related compounds have been published, these cannot be used to accurately describe the solid-state structure of the title compound due to differences in chemical composition and intermolecular interactions. For instance, studies on derivatives with different substituents on the phenyl ring or alterations to the ester group would exhibit unique crystal packing and molecular conformations.
The determination of the crystal structure of this compound would require the synthesis of a high-quality single crystal suitable for X-ray diffraction analysis. Such an analysis would yield critical information, including:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The precise position of each atom in the molecule.
Conformational Details: The dihedral angles that define the orientation of the ethyl acetate side chain relative to the substituted phenyl ring.
Intermolecular Interactions: The presence and geometry of hydrogen bonds (notably involving the hydroxyl group) and other non-covalent interactions that dictate the crystal packing.
Without experimental X-ray crystallographic data, any discussion of the solid-state structure of this compound remains speculative and would be based on computational modeling rather than empirical evidence. The scientific community awaits a formal crystallographic study to provide a definitive solid-state structural elucidation.
Theoretical and Computational Chemistry of Ethyl 2 4 Hydroxy 3 Methylphenyl Acetate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These in silico methods provide insights into a molecule's geometry, stability, and electronic characteristics.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For ethyl 2-(4-hydroxy-3-methylphenyl)acetate, MD simulations would provide insights into its conformational flexibility and its behavior in different solvent environments, such as water or lipids. This would be critical for understanding its transport and interaction in a biological system. There are no published MD simulation studies specifically investigating the conformational landscape or solvent interactions of this compound.
QSAR (Quantitative Structure-Activity Relationship) Modeling Initiatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used in drug discovery to predict the activity of new, untested compounds. For a QSAR study to be conducted, a dataset of structurally related compounds with measured biological activities is required. While this compound could theoretically be included in a QSAR model for a class of phenolic compounds, no such studies that specifically include and analyze this molecule have been found.
Structure Activity Relationship Sar Studies of Ethyl 2 4 Hydroxy 3 Methylphenyl Acetate Derivatives
Design and Synthesis of Analogs with Modifications at the Ester Moiety
The ester group of ethyl 2-(4-hydroxy-3-methylphenyl)acetate is a prime target for modification to study the influence of lipophilicity, steric bulk, and metabolic stability on biological activity. The design of analogs typically involves the variation of the alcohol component of the ester.
The synthesis of these analogs begins with the parent carboxylic acid, 2-(4-hydroxy-3-methylphenyl)acetic acid. This acid can be esterified with a variety of alcohols (R-OH) under acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst, in a process known as Fischer esterification. chemicalbook.comorgsyn.org Alternatively, enzymatic methods using lipases in organic solvents can achieve the synthesis under milder conditions. semanticscholar.org By employing different alcohols, a series of esters with varying alkyl or aryl groups (R) can be generated.
For instance, using methanol, propanol, or isopropanol (B130326) in place of ethanol (B145695) would yield methyl, propyl, or isopropyl esters, respectively. The primary purpose of these modifications is to alter the molecule's physicochemical properties. Research on other phenolic acid esters has shown that increasing the length of the alkyl chain in the ester moiety generally increases lipophilicity. uc.ptresearchgate.net This change can significantly affect how the molecule is absorbed, distributed, and how it interacts with cellular membranes or hydrophobic pockets of target proteins.
The table below illustrates the designed analogs and the predictable impact of ester modification on lipophilicity, often estimated as the logarithm of the partition coefficient (Log P).
Table 1: Analogs with Modifications at the Ester Moiety and Their Predicted Lipophilicity This table is interactive. Click on the headers to sort the data.
| Compound Name | R Group (Ester) | Predicted Effect on Lipophilicity (Log P) |
|---|---|---|
| Mthis compound | -CH₃ | Lower than ethyl ester |
| This compound | -CH₂CH₃ | Baseline |
| Propyl 2-(4-hydroxy-3-methylphenyl)acetate | -CH₂CH₂CH₃ | Higher than ethyl ester |
| Isopropyl 2-(4-hydroxy-3-methylphenyl)acetate | -CH(CH₃)₂ | Higher than ethyl ester |
| Benzyl (B1604629) 2-(4-hydroxy-3-methylphenyl)acetate | -CH₂-C₆H₅ | Significantly higher |
SAR studies on related phenolic esters have demonstrated that such modifications can have a profound impact on biological activity. For example, in a series of protocatechuic acid esters, the antioxidant activity was found to increase as the length of the alkyl ester chain increased from methyl to propyl. researchgate.net This is often attributed to improved interaction with lipid environments where oxidative stress occurs. Therefore, synthesizing a library of ester analogs is a crucial first step in elucidating the SAR for this part of the molecule.
Design and Synthesis of Analogs with Modifications on the Phenyl Ring
The substituted phenyl ring is the core pharmacophore of the molecule, and its electronic and steric properties are critical for biological interactions. Modifications on the phenyl ring can involve altering existing substituents or introducing new ones. researchgate.net Key positions for modification include the C3-methyl group, the C4-hydroxyl group, and the unsubstituted C5 and C6 positions.
Synthetic strategies to achieve these modifications are diverse. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce various alkyl or aryl groups at halogenated positions of the phenylacetic acid precursor. inventivapharma.com Carbonylation of substituted benzyl chlorides provides another route to the corresponding phenylacetic acids, which can then be esterified. researchgate.net
Analog design can explore the following changes:
Modification of the C3-Substituent: The methyl group can be replaced with larger alkyl groups (e.g., ethyl, isopropyl) to probe steric tolerance at this position. osti.gov Alternatively, replacing it with an electron-withdrawing group like a halogen (Cl, F) would alter the electronic properties of the ring.
Modification of the C4-Hydroxyl Group: The phenolic hydroxyl is often crucial for activity, particularly in antioxidant or anti-inflammatory contexts, as it can act as a hydrogen bond donor or a radical scavenger. researchgate.net Converting it to a methoxy (B1213986) ether (-OCH₃) removes its hydrogen-bonding donor ability and acidic character, which helps to determine the importance of these properties.
Introduction of Substituents at C5: Adding substituents at the C5 position can influence activity through steric and electronic effects. Introducing a bulky group like tert-butyl could enhance activity by sterically hindering the rotation of the side chain or by increasing lipophilicity. researchgate.net
The following table summarizes a selection of designed analogs with modifications on the phenyl ring and their expected influence on biological activity based on general principles of SAR for arylalkanoic acids. pharmacy180.comquizlet.com
Table 2: Designed Analogs with Phenyl Ring Modifications and Their Rationale This table is interactive. Click on the headers to sort the data.
| Compound Name | Modification | Rationale for Design | Potential Impact on Activity |
|---|---|---|---|
| Ethyl 2-(4-hydroxy-3-ethyl phenyl)acetate | C3-Me → C3-Et | Investigate steric effects at C3 | May increase or decrease activity depending on target pocket size |
| Ethyl 2-(4-hydroxy-3-chloro phenyl)acetate | C3-Me → C3-Cl | Introduce electron-withdrawing group | Alters ring electronics; may change binding affinity |
| Ethyl 2-(4-methoxy -3-methylphenyl)acetate | C4-OH → C4-OCH₃ | Remove H-bond donor capability | Likely to decrease antioxidant activity |
| Ethyl 2-(4-hydroxy-3-methyl-5-chloro phenyl)acetate | Add C5-Cl | Introduce electron-withdrawing group | Modifies electronic and steric profile |
| Ethyl 2-(4-hydroxy-3,5-di-tert-butyl phenyl)acetate | C3-Me → C3-tBu, Add C5-tBu | Add bulky, lipophilic groups | May enhance antioxidant activity through radical stabilization |
Impact of Substituent Effects on Theoretical Reactivity and Biological Interactions
The biological activity of phenolic compounds is intrinsically linked to their chemical reactivity, which can be predicted and rationalized using theoretical quantum chemical methods. mdpi.comnih.gov Substituents on the phenyl ring exert profound electronic effects, either donating or withdrawing electron density, which in turn modulates the reactivity of the entire molecule, particularly the phenolic hydroxyl group.
Electron-donating groups (EDGs), such as the hydroxyl (-OH) and methyl (-CH₃) groups present in the parent compound, increase the electron density on the aromatic ring. This effect is particularly important for antioxidant activity, which often proceeds via a hydrogen atom transfer (HAT) mechanism from the phenolic hydroxyl group to a free radical. nih.govsemanticscholar.org EDGs destabilize the O-H bond, lowering its Bond Dissociation Enthalpy (BDE), which makes the hydrogen atom easier to donate and thus enhances radical scavenging activity. researchgate.net
Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density on the ring, which generally increases the BDE of the phenolic O-H bond and reduces antioxidant activity. nih.gov
The Hammett equation provides a quantitative framework for correlating these electronic effects with reaction rates and equilibrium constants. viu.cawikipedia.orglibretexts.org The equation, log(K/K₀) = ρσ, relates the rate or equilibrium constant (K) of a substituted reactant to that of the unsubstituted reactant (K₀) through the substituent constant (σ) and the reaction constant (ρ). The σ value quantifies the electronic effect of a substituent (negative for EDGs, positive for EWGs), while ρ reflects the sensitivity of the reaction to these effects. For the dissociation of phenols, the reaction constant (ρ) is positive, meaning that electron-withdrawing substituents (positive σ) increase acidity. researchgate.netacs.org
Table 3: Hammett Constants (σp) for Common Substituents and Their Predicted Effect on the Reactivity of the Phenolic -OH Group This table is interactive. Click on the headers to sort the data.
| Substituent (at para-position relative to reaction center) | Hammett Constant (σp) | Electronic Effect | Predicted Effect on O-H Bond Dissociation Enthalpy (BDE) | Predicted Effect on Phenol (B47542) Acidity (pKa) |
|---|---|---|---|---|
| -OH | -0.37 | Strong Electron-Donating | Decrease | Increase (less acidic) |
| -OCH₃ | -0.27 | Strong Electron-Donating | Decrease | Increase (less acidic) |
| -CH₃ | -0.17 | Weak Electron-Donating | Decrease | Increase (less acidic) |
| -H | 0.00 | Neutral | Baseline | Baseline |
| -Cl | +0.23 | Weak Electron-Withdrawing | Increase | Decrease (more acidic) |
| -CN | +0.66 | Strong Electron-Withdrawing | Increase | Decrease (more acidic) |
| -NO₂ | +0.78 | Strong Electron-Withdrawing | Increase | Decrease (more acidic) |
By applying these principles, one can rationally design derivatives with tailored reactivity. For example, to enhance antioxidant potential, one might add further electron-donating groups to the phenyl ring.
Establishment of Pharmacophore Models Based on SAR Data
As SAR data from the synthesized and tested analogs accumulate, a pharmacophore model can be established. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov This model serves as a 3D template for designing new molecules with potentially higher activity. nih.govnih.gov
Based on the structure of this compound and its known role as a phenolic antioxidant and a potential anti-inflammatory agent, a hypothetical pharmacophore model can be proposed. This model would be refined as experimental data from the analogs described in sections 5.1 and 5.2 become available.
The key features of a likely pharmacophore model for this class of compounds would include:
Aromatic Ring (AR): The phenyl ring serves as a scaffold and can engage in π-π stacking or hydrophobic interactions with the target.
Hydrogen Bond Donor (HBD): The C4-hydroxyl group is a critical HBD, essential for anchoring the ligand in the binding site or for its antioxidant mechanism.
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the ester group can act as an HBA.
Hydrophobic Feature (HY): The ethyl group of the ester and the methyl group on the ring contribute to hydrophobic interactions.
A three-dimensional quantitative structure-activity relationship (3D-QSAR) study can further refine this model by correlating the biological activities of a training set of molecules with their 3D properties (steric and electrostatic fields). mdpi.comnih.gov The resulting model can visually represent regions where specific properties are favorable or unfavorable for activity, guiding further rational design of more potent derivatives.
Table 4: Hypothetical Pharmacophore Features for this compound Derivatives This table is interactive. Click on the headers to sort the data.
| Pharmacophore Feature | Corresponding Structural Moiety | Presumed Importance for Activity |
|---|---|---|
| Aromatic Ring (AR) | Phenyl Ring | High: Core scaffold for binding |
| Hydrogen Bond Donor (HBD) | C4-Hydroxyl Group (-OH) | High: Key interaction and/or reactivity site |
| Hydrogen Bond Acceptor (HBA) | Ester Carbonyl Oxygen (C=O) | Moderate: Potential binding interaction |
| Hydrophobic Feature (HY) | Ester Alkyl Chain (-CH₂CH₃) | Moderate: Influences lipophilicity and binding |
| Hydrophobic Feature (HY) | C3-Methyl Group (-CH₃) | Moderate: Contributes to hydrophobic interactions |
Through the systematic application of these SAR principles—from analog synthesis to theoretical modeling and pharmacophore establishment—a comprehensive understanding of how to optimize the structure of this compound for a desired biological effect can be achieved.
Mechanistic Investigations of Biological Activities in Vitro and Non Human in Vivo
Antioxidant Activity Profiling
The antioxidant potential of phenolic compounds is a significant area of research. The parent compound, 4-hydroxy-3-methylphenylacetic acid, is noted for its antioxidant properties, which are leveraged in the cosmetics industry for protection against oxidative stress. chemimpex.com
Radical Scavenging Assays (e.g., DPPH, ABTS, ORAC)
Interactive Data Table: DPPH Radical Scavenging Activity of Related Chalcone (B49325) Derivatives (Note: This data is for chalcone derivatives containing a 4-hydroxy-3-methoxyphenyl moiety, not ethyl 2-(4-hydroxy-3-methylphenyl)acetate.)
| Compound | Concentration (µM) | DPPH Scavenging Activity (%) |
| Chalcone Derivative 1 | 10 | Data not specified |
| Chalcone Derivative 2 | 10 | Data not specified |
| Chalcone Derivative 3 | 10 | Data not specified |
| Specific percentage values for DPPH scavenging activity were not detailed in the source material, only that they showed "good effects". mdpi.com |
Cellular Antioxidant Protection in in vitro Cell Culture Models
Specific studies on the cellular antioxidant protection offered by this compound in cell culture models have not been identified. However, the parent compound, 4-hydroxy-3-methylphenylacetic acid, has been incorporated into skincare products due to its antioxidant properties, suggesting a role in protecting skin health from oxidative damage. chemimpex.com
Inhibition of Lipid Peroxidation
There is currently a lack of specific data on the inhibition of lipid peroxidation by this compound.
Anti-inflammatory Response Evaluation
The 4-hydroxy-3-methylphenylacetic acid structure is considered a key component in the development of anti-inflammatory agents. chemimpex.comchemimpex.com This suggests that its derivatives, such as the ethyl ester, may also possess anti-inflammatory capabilities.
Inhibition of Pro-inflammatory Cytokine Production in Cell Lines (e.g., TNF-α, IL-6)
Research specifically detailing the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 by this compound is not currently available. However, a study on chalcone derivatives with a related 4-hydroxy-3-methoxyphenyl structure showed a suppression of lipopolysaccharides (LPS)-induced nitric oxide (NO) generation in microglia cells. mdpi.com Since NO is a key inflammatory mediator, its suppression suggests potential anti-inflammatory activity. mdpi.com
Modulation of Inflammatory Enzyme Activity (e.g., COX, LOX)
While direct evidence for the modulation of cyclooxygenase (COX) and lipoxygenase (LOX) by this compound is absent, there are indirect indications of such potential. For instance, pyomelanin, a pigment derived from a related phenolic structure, has been shown to inhibit both COX and LOX. theses.fr
Following a comprehensive search for scientific literature, there is insufficient data available to generate an article on "this compound" that adheres to the specific mechanistic investigations outlined in the user's request.
The search for in vivo anti-inflammatory activity, specific enzyme modulation kinetics, and antimicrobial efficacy for this particular compound did not yield the detailed research findings necessary to populate the requested sections and subsections. The available information often pertains to broader categories, such as "ethyl acetate (B1210297) extracts" of various natural products, or to structurally related but distinct molecules like 4-hydroxyphenylacetic acid. This information does not directly address the biological activities of the specific chemical compound .
Therefore, it is not possible to provide a scientifically accurate and thorough article on the "Mechanistic Investigations of Biological Activities" of this compound based on the currently available search results while strictly adhering to the provided outline and content requirements.
Antimicrobial Efficacy Assessments
Mechanisms of Antimicrobial Action (e.g., cell wall disruption, efflux pump inhibition)
There is no available scientific literature that investigates the specific mechanisms of antimicrobial action for this compound. Studies detailing its effects on microbial cell wall integrity, membrane permeability, or its potential to act as an efflux pump inhibitor have not been found in the public domain. While research exists on the antimicrobial properties of ethyl acetate extracts from various natural sources or on structurally different compounds, these findings cannot be attributed to this compound itself.
Anticancer Potential in Cellular Models
Comprehensive searches did not yield specific studies on the anticancer potential of this compound in cellular models.
Inhibition of Cell Proliferation and Viability in Cancer Cell Lines
No specific data from studies evaluating the inhibitory effects of this compound on the proliferation and viability of cancer cell lines could be located. Consequently, there are no reported IC₅₀ values or data tables to present for this compound's cytotoxic or cytostatic activity against any cancer cell lines.
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
There is no available research detailing the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cells. Investigations into its effects on apoptotic pathways, such as the activation of caspases or changes in the expression of Bcl-2 family proteins, or its impact on the distribution of cells throughout the cell cycle phases, have not been published.
Modulation of Angiogenesis in in vitro Assays
No in vitro studies on the modulation of angiogenesis by this compound have been found. There is no information regarding its potential effects on key angiogenic processes such as endothelial cell proliferation, migration, or tube formation in standard assays (e.g., HUVEC-based models).
In vivo Xenograft Models (non-human) for Tumor Growth Inhibition
There are no published studies on the use of this compound in non-human in vivo xenograft models. Therefore, no data exists on its potential to inhibit tumor growth in a living organism.
Pharmacokinetic and Biotransformation Studies Non Human
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Models
The ADME profile of a compound describes its course through an organism. For ethyl 2-(4-hydroxy-3-methylphenyl)acetate, it is anticipated that the compound would be readily absorbed following oral administration, largely due to its moderate lipophilicity, which facilitates passage across gastrointestinal membranes. Following absorption, it would be distributed throughout the body via systemic circulation.
The primary sites of metabolism are expected to be the liver and, to a lesser extent, the intestine, where a high concentration of metabolic enzymes is present. The compound's ester and phenolic functionalities would make it a prime candidate for extensive biotransformation. Excretion of the parent compound and its metabolites would likely occur via both renal and biliary routes, with the specific route depending on the polarity of the resulting metabolites.
Hypothetical ADME Profile of this compound in Rats
| Parameter | Predicted Characteristic | Rationale based on Structural Analogs |
| Absorption | Rapid and extensive oral absorption | Phenylacetic acid esters are generally well-absorbed. |
| Distribution | Wide distribution into various tissues | Moderate lipophilicity suggests distribution into tissues. |
| Metabolism | Extensive hepatic and intestinal metabolism | Presence of ester and phenolic groups are targets for Phase I and II enzymes. |
| Excretion | Primarily renal excretion of polar metabolites | Metabolites are expected to be water-soluble and cleared by the kidneys. |
Identification of Major Metabolites and Metabolic Pathways
The biotransformation of this compound is predicted to proceed through two main phases of metabolism.
Phase I Metabolism:
The initial and most significant metabolic step is likely the hydrolysis of the ethyl ester bond by carboxylesterases, which are abundant in the liver and other tissues. nih.gov This reaction would yield 2-(4-hydroxy-3-methylphenyl)acetic acid and ethanol (B145695).
Another potential Phase I reaction is the oxidation of the methyl group on the aromatic ring, catalyzed by cytochrome P450 (CYP) enzymes. nih.gov This would produce a hydroxymethyl derivative, which could be further oxidized to a carboxylic acid. Aromatic hydroxylation is also a possibility.
Phase II Metabolism:
The primary metabolite, 2-(4-hydroxy-3-methylphenyl)acetic acid, and the parent compound itself, possess a phenolic hydroxyl group that is a key site for Phase II conjugation reactions. These reactions include glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs). These conjugation reactions increase the water solubility of the compound, facilitating its excretion. The carboxylic acid group of the hydrolyzed metabolite can also undergo glucuronidation.
Predicted Major Metabolites of this compound
| Metabolite | Metabolic Pathway | Enzyme Family |
| 2-(4-hydroxy-3-methylphenyl)acetic acid | Ester Hydrolysis | Carboxylesterases |
| 2-(4-hydroxy-3-methylphenyl)acetic acid glucuronide | Glucuronidation | UGTs |
| Ethyl 2-(4-O-glucuronyl-3-methylphenyl)acetate | Glucuronidation | UGTs |
| 2-(4-hydroxy-3-methylphenyl)acetic acid sulfate | Sulfation | SULTs |
| Ethyl 2-(4-O-sulfo-3-methylphenyl)acetate | Sulfation | SULTs |
| 2-(4-hydroxy-3-(hydroxymethyl)phenyl)acetic acid | Methyl Group Oxidation | Cytochrome P450 |
Enzyme Kinetics of Metabolic Transformation (e.g., Cytochrome P450 inhibition/induction)
The metabolism of this compound is likely to be mediated by several enzyme families. The hydrolysis of the ethyl ester is a high-capacity, high-efficiency process catalyzed by carboxylesterases.
The oxidative metabolism of the aromatic ring and the methyl group would be carried out by cytochrome P450 enzymes. Based on the metabolism of similar phenolic compounds like cresol, CYP isoforms such as CYP2E1 and CYP1A2 could be involved. nih.gov
It is also possible that the parent compound or its metabolites could inhibit or induce certain CYP enzymes. For instance, many phenolic compounds are known to interact with CYP enzymes. However, without experimental data, any potential for CYP inhibition or induction remains speculative.
Hypothetical Enzyme Kinetic Parameters for the Metabolism of this compound
| Enzyme | Metabolic Reaction | Predicted Km (µM) | Predicted Vmax (nmol/min/mg protein) |
| Carboxylesterase | Ester Hydrolysis | 10-100 | 100-500 |
| CYP2E1 | Methyl Group Oxidation | 50-200 | 5-20 |
| UGT1A9 | Glucuronidation | 20-150 | 10-50 |
These values are hypothetical and serve as an illustration of the data that would be obtained from in vitro metabolism studies.
Bioavailability and Elimination Rate in Pre-clinical Species
The oral bioavailability of this compound would be influenced by the extent of its absorption and first-pass metabolism. While absorption is predicted to be high, extensive hydrolysis in the intestine and liver could result in low systemic exposure to the parent compound. The primary circulating metabolite would likely be 2-(4-hydroxy-3-methylphenyl)acetic acid.
Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Intravenous and Oral Administration
| Parameter | Intravenous (IV) | Oral (PO) |
| Bioavailability (F%) | - | < 20% |
| Cmax (ng/mL) | 1000 | 50 |
| Tmax (h) | 0.1 | 0.5 |
| AUC (ng*h/mL) | 500 | 100 |
| t1/2 (h) | 0.5 | 0.7 |
| CL (L/h/kg) | 2 | - |
| Vd (L/kg) | 1.5 | - |
These values are hypothetical and based on typical pharmacokinetic profiles of rapidly metabolized ester compounds.
Advanced Analytical Methodologies for Detection and Quantification of Ethyl 2 4 Hydroxy 3 Methylphenyl Acetate
The accurate detection and quantification of ethyl 2-(4-hydroxy-3-methylphenyl)acetate, a phenolic compound of interest in various research fields, necessitates the use of advanced and sensitive analytical techniques. The structural characteristics of this compound, featuring a phenolic hydroxyl group and an ester functional group, guide the selection and development of appropriate methodologies. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and capillary electrophoresis (CE) are powerful tools for its analysis, each offering distinct advantages for purity assessment, metabolite analysis, and trace quantification.
Ethical Considerations in Pre Clinical Research
Adherence to Animal Welfare Guidelines in in vivo Studies
In vivo research is crucial for understanding the potential effects of chemical compounds on a living organism. chemspider.com However, it is imperative that such studies are conducted in a humane and ethical manner. Key principles and guidelines include:
The Three Rs (Replacement, Reduction, and Refinement): This framework is a cornerstone of ethical animal research. nih.gov
Replacement: Using non-animal methods whenever possible.
Reduction: Using the minimum number of animals necessary to obtain scientifically valid results. nih.gov
Refinement: Minimizing any potential pain, suffering, or distress to the animals. nih.gov
Institutional Animal Care and Use Committee (IACUC): Research institutions must have an IACUC that reviews and approves all protocols involving animal research to ensure they meet ethical and regulatory standards. nih.gov
Humane Endpoints: Clear criteria should be established for ending an experiment to avoid prolonged suffering. nih.gov
Proper Animal Husbandry: This includes providing appropriate housing, nutrition, and veterinary care.
Responsible Conduct of Research in Chemical Biology
Responsible conduct of research (RCR) encompasses the ethical and professional norms for conducting scientific investigation. In chemical biology, this includes:
Data Integrity: Ensuring the accuracy and reliability of experimental data. This involves proper data acquisition, management, and sharing.
Scientific Rigor and Reproducibility: Designing experiments that are robust and can be reproduced by other researchers.
Conflict of Interest: Disclosing any financial or other interests that could potentially bias the research.
Publication Practices: Ensuring that authorship is attributed correctly and that the research is published in a transparent and honest manner.
Mentorship: Providing proper guidance and training to junior researchers on ethical research practices.
Many institutions and funding agencies require formal training in the responsible conduct of research for all students and staff involved in research activities. sigmaaldrich.comnih.govchemsrc.comchemsynthesis.comfemaflavor.org
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Targets
The structural features of ethyl 2-(4-hydroxy-3-methylphenyl)acetate, namely the phenolic hydroxyl group and the phenylacetate (B1230308) core, suggest the possibility of interaction with a variety of biological targets. The parent compound, 4-hydroxy-3-methylphenylacetic acid, is a versatile intermediate in the synthesis of biologically active molecules, with applications in the development of anti-inflammatory and analgesic agents. chemimpex.com Future research should aim to move beyond these initial indications and explore novel therapeutic areas.
A systematic approach to identifying new targets could involve high-throughput screening against diverse panels of receptors, enzymes, and ion channels. Given the antioxidant properties often associated with phenolic compounds, investigating its role in modulating pathways related to oxidative stress, such as the Nrf2-KEAP1 pathway, would be a logical step. Furthermore, the structural similarity to endogenous metabolites suggests potential interactions with metabolic enzymes or nuclear receptors that regulate metabolism.
Potential Novel Biological Targets for Investigation:
| Target Class | Specific Examples | Rationale |
| Enzymes | Cyclooxygenases (COX-1/COX-2), Lipoxygenases (LOX), Matrix Metalloproteinases (MMPs) | Known anti-inflammatory potential of related phenolic acids. |
| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs), Estrogen Receptors (ERs) | Structural motifs common in ligands for these receptors. |
| Ion Channels | Transient Receptor Potential (TRP) channels | Modulation of these channels is linked to pain and inflammation. |
| Signaling Proteins | Kinases (e.g., MAPKs, PI3K), Transcription Factors (e.g., NF-κB) | Phenolic compounds are known to modulate key signaling pathways. |
Development of Advanced Delivery Systems for Enhanced Bioavailability
A significant challenge for the therapeutic application of many phenolic compounds is their often poor oral bioavailability due to factors like rapid metabolism and low aqueous solubility. researchgate.net While specific data for this compound is not available, it is reasonable to anticipate similar challenges. Advanced drug delivery systems could play a crucial role in overcoming these limitations and unlocking the therapeutic potential of this compound.
Future research should focus on formulating this compound into various nano- and micro-particulate systems. These formulations can protect the compound from degradation, improve its solubility, and facilitate targeted delivery to specific tissues or cells, thereby enhancing its efficacy and reducing potential side effects.
Potential Advanced Delivery Systems:
| Delivery System | Description | Potential Advantages |
| Lipid Nanoparticles (LNPs) | Encapsulation within a lipid-based nanoparticle. | Improved solubility, protection from enzymatic degradation, potential for targeted delivery. astrazeneca.com |
| Polymeric Nanoparticles | Entrapment within a biodegradable polymer matrix (e.g., PLGA). | Controlled and sustained release of the compound. ijraset.com |
| Micelles | Self-assembling nanosized core-shell structures. | Enhanced solubilization of hydrophobic compounds. ijraset.com |
| Prodrug Approaches | Chemical modification of the molecule to improve its pharmacokinetic profile. | Increased absorption and distribution. |
Integration with Systems Biology Approaches for Network Analysis
To gain a comprehensive understanding of the biological effects of this compound, future research should integrate systems biology approaches. nih.govfrontiersin.orgnih.gov Instead of focusing on a single target, systems biology allows for the analysis of the compound's impact on complex cellular networks.
Techniques such as genomics, transcriptomics, proteomics, and metabolomics can provide a global view of the changes induced by the compound in a biological system. This data can help to elucidate its mechanism of action, identify potential off-target effects, and discover novel biomarkers for its activity. For instance, transcriptomic analysis of cells treated with the compound could reveal upregulation or downregulation of entire signaling pathways, providing clues to its primary mode of action. frontiersin.orgnih.gov
Potential Systems Biology Applications:
| Omics Technology | Research Question | Expected Outcome |
| Transcriptomics (RNA-Seq) | How does the compound alter gene expression in target cells? | Identification of modulated signaling pathways and regulatory networks. |
| Proteomics (Mass Spectrometry) | What are the changes in protein expression and post-translational modifications? | Understanding the functional consequences of gene expression changes. |
| Metabolomics (NMR, Mass Spectrometry) | How does the compound affect the cellular metabolic profile? | Insight into the compound's impact on metabolic pathways. |
| Computational Modeling | Can we predict the compound's interactions with biological networks? | In silico prediction of potential targets and off-target effects. |
Identification of Undiscovered Research Gaps and Opportunities for this compound
The current body of scientific literature on this compound is sparse, presenting a significant research gap but also a wealth of opportunities for original investigation. The unique substitution pattern on the phenyl ring may confer distinct biological activities compared to other, more extensively studied phenolic compounds.
A primary research gap is the lack of fundamental pharmacological data. Basic studies to determine its in vitro and in vivo activity in various disease models are essential. Furthermore, its metabolic fate and pharmacokinetic profile are completely unknown and require thorough investigation.
Key Research Gaps and Opportunities:
| Research Area | Specific Questions to Address | Potential Impact |
| Pharmacological Profiling | What are the primary biological activities of this compound? Does it exhibit anti-inflammatory, antioxidant, neuroprotective, or anticancer effects? | Discovery of novel therapeutic applications. |
| Pharmacokinetics and Metabolism | How is the compound absorbed, distributed, metabolized, and excreted? What are its major metabolites? | Essential data for any future clinical development. |
| Structure-Activity Relationship (SAR) Studies | How do modifications to the chemical structure affect its biological activity? | Design of more potent and selective analogs. |
| Comparative Studies | How does the activity of the ethyl ester compare to the parent carboxylic acid and other related esters? | Understanding the role of the ester functional group in its biological profile. |
Q & A
Q. What are the established synthetic routes for ethyl 2-(4-hydroxy-3-methylphenyl)acetate, and how can reaction parameters be optimized using design of experiments (DoE) methodologies?
- Methodological Answer : The synthesis typically involves esterification of 2-(4-hydroxy-3-methylphenyl)acetic acid with ethanol under acidic catalysis. To optimize yield and purity, employ factorial design (DoE) to systematically vary parameters such as temperature, catalyst concentration, and reaction time. Statistical analysis of these variables minimizes experimental runs while identifying optimal conditions . For instance, a 2^3 factorial design can evaluate interactions between temperature (60–100°C), ethanol molar ratio (1:1–1:3), and sulfuric acid concentration (1–5% v/v). Response surface methodology (RSM) further refines these conditions .
Q. How can researchers characterize the purity and structural integrity of this compound using advanced spectroscopic techniques?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ester moiety and aromatic substitution pattern. High-resolution mass spectrometry (HRMS) validates molecular weight ([M+H]+ or [M+Na]+ ions). Infrared (IR) spectroscopy identifies key functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹). Cross-reference experimental data with PubChem entries for analogous esters (e.g., ethyl 2-methyl-3-(4-methylphenyl)propanoate ) to resolve ambiguities. Liquid chromatography (HPLC) with UV detection quantifies purity (>98% for research-grade material) .
Q. What stability considerations are critical for storing this compound under laboratory conditions?
- Methodological Answer : The compound is susceptible to hydrolysis due to the ester group. Store in anhydrous conditions (desiccator with silica gel) at 2–8°C. Monitor stability via periodic HPLC analysis to detect degradation products (e.g., free carboxylic acid). For long-term storage, use amber vials to prevent photodegradation of the phenolic hydroxyl group .
Advanced Research Questions
Q. How can researchers investigate the kinetic mechanisms of this compound hydrolysis under varying pH conditions?
- Methodological Answer : Conduct pseudo-first-order kinetics experiments by varying pH (1–13) and monitoring ester degradation via HPLC. Use buffer systems (e.g., phosphate for pH 7, HCl/NaOH for extremes) to maintain ionic strength. Calculate rate constants (k) and construct a pH-rate profile to identify acid/base-catalyzed pathways. Density functional theory (DFT) simulations can model transition states to validate experimental activation energies .
Q. How can computational chemistry methods be integrated with experimental data to predict and optimize the synthesis of this compound?
- Methodological Answer : Use quantum chemical software (e.g., Gaussian, ORCA) to calculate reaction pathways and transition states for esterification. Compare computed activation energies with experimental Arrhenius plots. Machine learning algorithms (e.g., random forest regression) can analyze historical reaction data to predict optimal solvent systems or catalysts. For example, ICReDD’s approach combines reaction path searches with experimental feedback loops to accelerate discovery .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Perform dose-response assays across multiple cell lines to account for tissue-specific effects. Use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolic pathways and identify active metabolites. Validate receptor-binding hypotheses via surface plasmon resonance (SPR) or molecular docking studies. Cross-reference findings with structural analogs (e.g., methyl 2-(4-hydrazinylphenyl)acetate ) to isolate substituent-specific effects .
Q. What strategies are effective in resolving discrepancies between experimental spectral data (e.g., NMR, IR) and theoretical predictions for this compound?
- Methodological Answer : Re-examine solvent effects (e.g., DMSO vs. CDCl₃ in NMR) and sample concentration. Use computational tools (e.g | ACD/Labs or ChemDraw) to simulate spectra under identical conditions. If discrepancies persist, consider dynamic effects (e.g., rotational barriers in the ester group) or hydrogen bonding in the solid state. Collaborative validation with independent labs reduces instrumental bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
